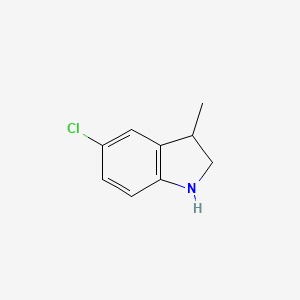

5-Chloro-3-methyl-2,3-dihydro-1H-indole

Description

Significance of Dihydroindole Core Structures in Organic Synthesis and Heterocyclic Chemistry

The 2,3-dihydroindole, or indoline (B122111), nucleus is a foundational heterocyclic scaffold in organic chemistry. rsc.orgnih.gov Indolines are recognized as important structural motifs present in a wide array of natural alkaloids and synthetic compounds with notable biological activities. rsc.orgccspublishing.org.cn Their rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, making them valuable templates in medicinal chemistry and drug discovery. nih.gov

The indoline core is a versatile precursor in organic synthesis. It can be readily accessed through the reduction of the corresponding indole (B1671886) derivatives, a process that adds a stereocenter and increases structural complexity. nih.govmdpi.com This transformation allows for the synthesis of diverse molecular architectures. Furthermore, the indoline scaffold itself can undergo various chemical modifications, including N-alkylation, N-acylation, and functionalization of the benzene (B151609) ring, enabling the creation of extensive compound libraries for chemical and biological screening.

Unique Structural Features and Substituent Effects of 5-Chloro-3-methyl-2,3-dihydro-1H-indole

The specific structure of this compound is defined by the placement of two key substituents on the indoline core: a chloro group at the C5 position of the benzene ring and a methyl group at the C3 position of the pyrroline (B1223166) ring. These substituents impart distinct electronic and steric properties to the molecule, influencing its reactivity and potential interactions.

The chloro group at the C5 position is an electron-withdrawing group due to its high electronegativity (an inductive effect). lumenlearning.comminia.edu.eg This effect deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indoline. lumenlearning.comlibretexts.org Halogens, while deactivating, are typically ortho, para-directors in electrophilic substitution reactions. minia.edu.eg

While specific experimental data for this compound is not widely published, data for the related aromatic compound, 5-chloro-3-methyl-1H-indole, provides insight into its potential physicochemical properties.

| Property | Predicted Value | Unit |

|---|---|---|

| Molecular Weight | 165.63 | g/mol |

| Boiling Point | 291 | °C |

| Melting Point | 89.0 | °C |

| LogKow (Octanol-Water Partition Coefficient) | 3.08 | |

| pKa (Acidic) | 16.4 |

Table 1: Predicted Physicochemical Properties of the related compound 5-chloro-3-methyl-1H-indole. Data sourced from publicly available chemical databases. epa.gov

Historical Context and Evolution of Research on Substituted Indoline Scaffolds

Research into indoline scaffolds is intrinsically linked to the chemistry of indoles. The foundational method for indole synthesis, the Fischer indole synthesis, was discovered by Emil Fischer in 1883. wikipedia.orgbyjus.comscienceinfo.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, derived from an aryl hydrazine (B178648) and an aldehyde or ketone. byjus.comalfa-chemistry.com For over a century, this method has been a cornerstone for producing a vast number of substituted indoles. byjus.comorganic-chemistry.org

The subsequent development of methods to reduce the indole nucleus to an indoline opened up new avenues for chemical synthesis. nih.gov Early methods often required harsh conditions, such as high pressure or strongly acidic or hydridic reagents. nih.gov The evolution of synthetic chemistry has led to milder and more selective reduction techniques.

In parallel, the direct synthesis of substituted indolines has become a major focus. Modern approaches often employ transition-metal catalysis to construct the indoline ring system. nih.govmdpi.com Catalysts based on palladium, copper, and cobalt have been used to facilitate intramolecular cyclizations, offering high efficiency and control over the substitution pattern. nih.govmdpi.commdpi.com These advanced methods allow for the construction of complex indoline structures from readily available starting materials, bypassing the need for a pre-formed indole. acs.org

Overview of Current Research Landscape and Key Academic Challenges for the Compound

The current research landscape for substituted indolines is driven by their potential applications in medicinal chemistry and materials science. A primary focus is the development of green and efficient synthetic methods. Recent innovations include photocatalyzed and metal-free procedures that offer more sustainable alternatives to traditional transition-metal-catalyzed reactions. acs.org

Key academic challenges in the synthesis of compounds like this compound include:

Stereocontrol: The C3-methyl group creates a stereocenter. Developing synthetic routes that can selectively produce a single enantiomer (asymmetric synthesis) is a significant challenge but is crucial for pharmaceutical applications where different enantiomers can have vastly different biological effects. ccspublishing.org.cn

Regiocontrol: Achieving selective functionalization at specific positions on the indoline scaffold, especially on the benzene ring, remains a complex task. nih.govnews-medical.net The directing effects of existing substituents must be carefully managed to install new functional groups at the desired location.

Functional Group Tolerance: Synthetic methods must be compatible with a wide range of other functional groups that might be present in more complex target molecules. acs.org This is particularly important in the late-stage functionalization of drug candidates.

Scope and Objectives of the Proposed Research on this compound

Future research on this compound should aim to address the existing challenges and unlock its synthetic potential. The primary objectives would be:

Development of Stereoselective Synthetic Routes: To design and execute a novel, efficient synthetic pathway that yields enantiomerically pure (R)- or (S)-5-Chloro-3-methyl-2,3-dihydro-1H-indole. This could involve asymmetric catalysis or the use of chiral auxiliaries.

Exploration of C-H Functionalization: To investigate modern C-H activation strategies to selectively introduce new substituents onto the benzene ring of the molecule, thereby expanding its structural diversity.

Application as a Synthetic Building Block: To utilize the synthesized compound as a key intermediate in the construction of more complex, biologically relevant molecules. This involves exploring its reactivity in various coupling reactions and other transformations.

Computational Analysis: To perform theoretical calculations to better understand the electronic structure, reactivity, and conformational preferences of the molecule, which can guide further synthetic efforts and predict its behavior in chemical reactions.

By pursuing these objectives, the scientific community can further establish the utility of this compound as a valuable scaffold in organic and medicinal chemistry.

In-depth Spectroscopic and Crystallographic Data for this compound Remains Elusive in Publicly Accessible Scientific Literature

Despite extensive searches for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), vibrational spectroscopy (IR and Raman), and X-ray crystallography data, specific findings for this particular molecule could not be located.

The available scientific literature and chemical databases frequently provide information on the related, but structurally distinct, compound 5-chloro-3-methyl-1H-indole . However, the dehydrogenated nature of the indole ring in this analogue results in significantly different spectroscopic and structural properties compared to the saturated pyrrolidine (B122466) ring of the requested 2,3-dihydro-1H-indole (indoline) structure. Using data from the indole derivative would be scientifically inaccurate for describing the indoline compound.

Similarly, data for other derivatives, such as those with different substituents on the indole ring or nitrogen atom, were found but are not applicable to the specific molecular structure of this compound.

Consequently, without access to primary research data detailing the ¹H and ¹³C NMR spectral assignments, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), mass spectrometry fragmentation patterns, vibrational frequencies, or single-crystal X-ray diffraction results for this compound, it is not possible to generate the scientifically accurate and detailed article as requested under the specified outline. The creation of such an article would require access to dedicated synthetic and analytical research focused specifically on this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

5-chloro-3-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3 |

InChI Key |

BLFDPOSPILTWIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Analysis of 5 Chloro 3 Methyl 2,3 Dihydro 1h Indole

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful, non-destructive technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule. While specific CD spectroscopic data for 5-Chloro-3-methyl-2,3-dihydro-1H-indole is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous chiral indoline (B122111) structures. nih.govacs.org

For this compound, which possesses a stereocenter at the C3 position, two enantiomers, (R)-5-Chloro-3-methyl-2,3-dihydro-1H-indole and (S)-5-Chloro-3-methyl-2,3-dihydro-1H-indole, exist. These enantiomers are non-superimposable mirror images and are expected to exhibit mirror-image CD spectra. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other at the same wavelength.

The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical application of chiroptical spectroscopy. By comparing the CD spectrum of a sample to that of an enantiomerically pure standard, the ratio of the two enantiomers in the sample can be quantified. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another common and often complementary method for determining enantiomeric excess. acs.org

Assigning the absolute configuration (R or S) of a chiral center based on CD spectra alone can be challenging and often requires comparison with theoretical calculations or with the spectra of structurally related compounds whose absolute configurations have been unequivocally determined, for instance, by X-ray crystallography. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for both the (R) and (S) enantiomers. acs.org Comparison of the experimentally measured spectrum with the calculated spectra can then allow for the assignment of the absolute configuration.

A hypothetical table of expected chiroptical data for the enantiomers of this compound is presented below, based on general knowledge of similar compounds.

| Property | (R)-enantiomer | (S)-enantiomer |

| Circular Dichroism (CD) Spectrum | Expected to show specific Cotton effects. | Expected to be a mirror image of the (R)-enantiomer's spectrum. |

| Optical Rotation [α]D | Expected to have a specific value (e.g., positive). | Expected to have an equal but opposite value (e.g., negative). |

This table is illustrative and the actual values would need to be determined experimentally.

Stereoisomerism and Diastereoselective Control in this compound Synthesis

The synthesis of this compound presents interesting stereochemical challenges. The presence of a methyl group at the C3 position introduces a chiral center, leading to the existence of a pair of enantiomers. If an additional substituent were to be introduced at the C2 position, a second chiral center would be created, leading to the possibility of four stereoisomers: two pairs of enantiomers which are diastereomers of each other.

Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. Diastereoselective synthesis aims to produce a specific diastereomer in a higher amount than the others. While specific diastereoselective syntheses for this compound with an additional substituent are not detailed in the available literature, general strategies for the stereocontrolled synthesis of 2,3-disubstituted indolines can be considered. organic-chemistry.org

For instance, catalytic asymmetric hydrogenation of a corresponding 3-methyl-1H-indole precursor could potentially yield an enantiomerically enriched product. nih.gov The choice of a chiral catalyst is crucial in directing the approach of the hydrogen atoms to one face of the indole (B1671886) ring over the other, thereby favoring the formation of one enantiomer.

Furthermore, if a synthetic route involves the creation of the C2 and C3 stereocenters in a concerted or sequential manner, the relative stereochemistry (cis or trans) of the substituents can be influenced by various factors, including the reaction mechanism, the nature of the catalyst, and the steric and electronic properties of the substrates and reagents. For example, copper-catalyzed hydroamination reactions have been shown to produce cis-2,3-disubstituted indolines with high diastereoselectivity. organic-chemistry.org

The table below outlines the possible stereoisomers if a hypothetical substituent 'R' were introduced at the C2 position of this compound.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| 1 | R | R | Enantiomer of 2, Diastereomer of 3 & 4 |

| 2 | S | S | Enantiomer of 1, Diastereomer of 3 & 4 |

| 3 | R | S | Enantiomer of 4, Diastereomer of 1 & 2 |

| 4 | S | R | Enantiomer of 3, Diastereomer of 1 & 2 |

This table illustrates the stereoisomeric possibilities for a 2,3-disubstituted derivative.

Comprehensive Synthetic Methodologies for 5 Chloro 3 Methyl 2,3 Dihydro 1h Indole and Its Precursors

Direct Cyclization Strategies for Dihydroindole Ring Formation

The de novo synthesis of the dihydroindole (indoline) ring is a versatile approach that allows for the introduction of desired substituents at various positions by selecting appropriately functionalized starting materials.

Reductive Cyclization Approaches from Nitrobenzene Derivatives

Reductive cyclization is a powerful atom-economical method for synthesizing heterocyclic compounds. mdpi.com This strategy typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

One of the most prominent methods in this category is the palladium-catalyzed reductive cyclization. nih.gov This reaction often utilizes carbon monoxide (CO) as the terminal reducing agent, which is ultimately converted to carbon dioxide. nih.govresearchgate.net Formate (B1220265) esters, such as phenyl formate, have been developed as effective and safer surrogates for pressurized carbon monoxide gas. mdpi.comresearchgate.net The reaction can proceed from precursors like β-nitrostyrenes, where a palladium/1,10-phenanthroline complex can catalyze the cyclization to form the indole (B1671886) ring. mdpi.com While this often leads to indoles, the indoline (B122111) can be obtained through subsequent reduction or by controlling the reaction conditions. For the synthesis of 5-Chloro-3-methyl-2,3-dihydro-1H-indole, a suitable precursor would be a 1-chloro-4-(2-nitroprop-1-en-1-yl)benzene (B8757776) derivative. The reduction of the nitro group and the olefinic bond, followed by cyclization, would yield the target molecule.

Another related strategy is the Cadogan cyclization, which involves the deoxygenative cyclization of o-nitrophenylarenes or related compounds using trivalent phosphorus reagents. While typically used for indole synthesis, modifications and subsequent reduction steps can provide access to the dihydroindole core.

| Precursor Type | Catalyst/Reagent | Reducing Agent | Product Type | Citation |

| o-Nitrostyrenes | Palladium/1,10-phenanthroline | Phenyl Formate (CO surrogate) | Indole | mdpi.comresearchgate.net |

| 1,4-Dialkenyl-2,3-dinitrobenzenes | Palladium catalyst | Carbon Monoxide (CO) | Pyrroloindole | nih.gov |

| 1-Halo-2-nitrobenzene & Alkyne | Palladium dithiolate complex | Zinc (Zn) | 2-Substituted Indole | researchgate.net |

Palladium-Catalyzed C-C Ring Closure Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds under mild conditions. nih.gov Several palladium-catalyzed methods are employed for constructing the indoline skeleton. organicreactions.org

The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. nih.govwikipedia.org While this method directly produces indoles, its principles can be adapted. For dihydroindole synthesis, related alkene-based cyclizations are more direct. organicreactions.org For example, the intramolecular Heck reaction of an N-allyl-o-haloaniline can furnish the 3-methylindoline (B1585221) scaffold. Subsequent halogenation at the C-5 position would then be required.

More recent advancements involve C-H activation strategies. nih.gov Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, allows for the difunctionalization of an aryl halide's ortho C-H bond, which can be harnessed to build the heterocyclic ring. nih.gov Intramolecular cyclization through palladium-catalyzed C-H activation offers a direct route from less functionalized precursors, representing a highly efficient synthetic strategy. nih.govmdpi.com

| Reaction Name | Key Reactants | Catalyst System | Key Feature | Citation |

| Larock Heteroannulation | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Base | Forms substituted indoles directly. | nih.govwikipedia.org |

| Intramolecular Heck Reaction | N-alkenyl-o-haloaniline | Pd(0) catalyst, Base | Forms C-C bond via alkene insertion. | organicreactions.org |

| Catellani-type Reaction | Aryl Halide, Alkene | Palladium/Norbornene | Vicinal difunctionalization of an aryl halide. | nih.gov |

Copper-Catalyzed Cyclization from o-Chloromethylaryl Carbamates

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for certain transformations. A notable strategy for indole synthesis involves the copper-catalyzed coupling and cyclization of N-(ortho-chloromethyl)aryl carbamates with terminal alkynes. rsc.org This one-pot reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. rsc.org While this method yields indoles, the dihydroindole could potentially be accessed by hydrogenation of the resulting indole or by modifying the reaction pathway, for instance, by using an alkene instead of an alkyne as the coupling partner, followed by an intramolecular cyclization step.

Intermolecular and Intramolecular Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide another powerful route to the dihydroindole core. These can be either intermolecular or intramolecular.

An example of an intramolecular annulation is the N-bromosuccinimide (NBS)-induced cyclization of 3-(1H-indol-3-yl)-N-alkoxypropanamides. rsc.org This reaction proceeds rapidly under mild conditions to form fused or spirocyclic indolines. rsc.org

Intermolecular approaches, such as [4+2] annulations, have also been developed. For instance, a phosphine-catalyzed enantioselective [4+2] annulation between 3-nitroindoles and allenoates has been used to construct functionalized dihydrocarbazoles. nih.gov This dearomatization-aromatization process highlights the potential of annulation strategies to build complex polycyclic systems containing the indoline motif. nih.gov Similarly, rhodium-catalyzed C-H annulation using cleavable directing groups like triazenes offers a general method for synthesizing unprotected indoles from arenes and alkynes, which could be adapted for dihydroindole targets. pkusz.edu.cn

Functionalization of Pre-existing Indoline/Indole Scaffolds

An alternative and often more direct approach to synthesizing this compound involves starting with a commercially available or easily synthesized 3-methylindoline or 3-methylindole (B30407) and introducing the chlorine atom at the C-5 position.

Electrophilic Halogenation at C-5 Position

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic and electron-rich heterocyclic systems. lumenlearning.com The indoline ring, being an aniline (B41778) derivative, is highly activated towards electrophilic attack. The nitrogen atom's lone pair directs incoming electrophiles to the para position (C-5), making halogenation at this site highly regioselective.

The direct chlorination of 3-methylindoline can be achieved using various chlorinating agents. A common method involves treating the indoline with a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS) or chlorine gas, in a suitable solvent. google.com A Lewis acid catalyst like FeCl₃ or AlCl₃ is often required for the halogenation of less reactive aromatic rings, but for an activated system like indoline, the reaction can often proceed without one. wikipedia.orglibretexts.org The general mechanism involves the attack of the electron-rich C-5 position of the indoline ring on the electrophilic halogen, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. lumenlearning.com

A multi-step process for preparing 5-chloroindole (B142107) from indoline has been described, which involves N-acylation of the indoline, followed by chlorination to form 5-chloro-1-acyl-indoline, and subsequent deacylation. google.com This N-protection strategy can prevent side reactions at the nitrogen atom and improve handling of the substrate.

| Substrate | Halogenating Agent | Catalyst | Key Outcome | Citation |

| Benzene (B151609) | Br₂, Cl₂ | FeBr₃, FeCl₃ | Forms bromobenzene (B47551) or chlorobenzene. | lumenlearning.comlibretexts.org |

| Phenol | Bromine water | None needed | Rapid bromination due to high ring activation. | wikipedia.org |

| Indoline | Chlorine (Cl₂) | None specified | Forms 5-chloro-1-acyl-indoline after N-acylation. | google.com |

| 1-Furfuryl-5-hydroxy-2-methylindole | Bromine in Acetic Acid | None needed | Regioselective bromination at C-6 position. |

Regioselective Methylation at C-3 Position

The introduction of a methyl group at the C-3 position of a 5-chloroindole precursor is a key step in the synthesis of this compound. Achieving regioselectivity at the C-3 position is essential, as indoles can undergo electrophilic substitution at various positions.

Several methods have been developed for the C-3 methylation of indoles. One approach involves the use of S-Adenosyl methionine (SAM)-dependent methyltransferases, which offer high stereo- and regioselectivity. The enzyme PsmD from Streptomyces griseofuscus, involved in the biosynthesis of physostigmine, has been shown to catalyze the C-3 methylation of indole derivatives. nih.gov This biocatalytic method can provide enantiomerically enriched products, which is advantageous for the synthesis of chiral molecules.

Chemical methods for C-3 methylation often employ transition-metal-free conditions. For instance, a Cs₂CO₃/Oxone®-mediated C-3 alkylation of indoles has been reported, which proceeds in moderate to high yields with various functionalized indoles. rsc.orgchemrxiv.org This method is applicable to a range of α-heteroaryl-substituted methyl alcohols as alkylating agents. rsc.orgchemrxiv.org Another strategy utilizes B(C₆F₅)₃ as a catalyst for the direct C-3 methylation of indoles using amine-based alkylating agents. nih.gov This borane-catalyzed method avoids common side reactions like N-methylation. nih.gov

Table 1: Comparison of C-3 Methylation Methods for Indoles

| Method | Catalyst/Reagent | Key Features | Reference |

| Biocatalytic Methylation | PsmD (Methyltransferase), SAM | High stereo- and regioselectivity | nih.gov |

| Transition-Metal-Free Alkylation | Cs₂CO₃/Oxone® | Moderate to high yields, applicable to various indoles | rsc.orgchemrxiv.org |

| Borane-Catalyzed Methylation | B(C₆F₅)₃ | Metal-free, avoids N-methylation | nih.gov |

Dearomatization/Rearrangement Strategies

Dearomatization of the indole core is a powerful strategy to access the indoline scaffold. These reactions disrupt the aromaticity of the indole ring to form the saturated heterocyclic system of indoline.

One such strategy is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, which provides efficient access to 2-substituted and 2,2-disubstituted indolines. acs.org This method allows for the installation of a carbon fragment at the C-2 position. acs.org Another approach involves a Pd(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles, which can lead to fused indolines with C-2 oxygenated quaternary stereocenters. rsc.org

Microwave-assisted decarboxylative Claisen rearrangement of substituted acetate (B1210297) derivatives of 3-(hydroxyalkyl)indoles also yields dearomatized indoline products. hud.ac.uk Furthermore, a photocatalytic dearomative hydroacylation of electron-deficient indoles with aromatic acids has been developed to produce 2-acylindoline derivatives. researchgate.net

Table 2: Overview of Dearomatization/Rearrangement Strategies for Indoline Synthesis

| Strategy | Key Reaction | Product Type | Reference |

| Dearomative Claisen Rearrangement | Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols | 2-Substituted and 2,2-disubstituted indolines | acs.org |

| Oxidative Dearomatization | Pd(II)-catalyzed Wacker-type cyclization | Fused indolines with C-2 oxygenated quaternary stereocenters | rsc.org |

| Decarboxylative Claisen Rearrangement | Microwave-assisted rearrangement of 3-(hydroxyalkyl)indole acetates | Alkylidene-substituted indolines | hud.ac.uk |

| Photocatalytic Dearomatization | Dearomative hydroacylation of electron-deficient indoles | 2-Acylindoline derivatives | researchgate.net |

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires stereoselective methods. These approaches are critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Asymmetric Catalytic Hydrogenation of Indoles

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of the C2=C3 double bond of an indole precursor, such as 5-chloro-3-methyl-1H-indole, to yield the corresponding indoline. wikipedia.org This reaction introduces two hydrogen atoms with specific three-dimensional spatial orientation, controlled by a chiral catalyst. wikipedia.org

While the direct asymmetric hydrogenation of indoles has been a long-standing challenge, advances have been made using various catalytic systems. nih.gov For instance, a Ru-NHC catalyst has been shown to perform a one-pot dual-catalysis strategy for the complete hydrogenation of indoles. acs.org Under acidic conditions, indoles can be protonated at the C-3 position to form an iminium ion, which can then be efficiently hydrogenated using catalysts like Pd(OCOCF₃)₂. nih.gov However, this method is often limited to 2-substituted indoles to prevent polymerization. nih.gov

Chiral Auxiliary and Chiral Pool Approaches

Chiral auxiliaries can be employed to control the stereochemistry of reactions leading to the formation of the indoline ring. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of substituted indolines, amino acids like tryptophan can serve as a chiral precursor. The inherent chirality of the amino acid can be used to induce asymmetry in the final product. mdpi.com

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions can be used to construct the indoline ring with control over the relative stereochemistry of multiple stereocenters. These reactions often involve the formation of a new ring fused to the indole or a precursor.

For example, a dearomatizing alkylation/intramolecular aza-Friedel–Crafts cascade reaction of indole-tethered pyrroles can produce 2,3-fused tetracyclic indolines with a C-3 all-carbon quaternary stereocenter in a cis-diastereoselective manner. acs.org Another approach is the InBr₃-catalyzed domino Diels–Alder reaction of indoles, phenylacetylenes, and 3-methyleneoxindolines, which yields polysubstituted tetrahydrospiro[carbazole-1,3′-indolines] with high diastereoselectivity. acs.org Radical cascade cyclization strategies have also been developed to generate indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org

Table 3: Methods for Stereoselective Indoline Synthesis

| Method | Description | Key Features | Reference |

| Asymmetric Catalytic Hydrogenation | Stereoselective reduction of the indole C2=C3 double bond. | Utilizes chiral catalysts to control stereochemistry. | wikipedia.orgacs.org |

| Chiral Auxiliary Approach | Temporary incorporation of a chiral molecule to direct stereochemistry. | Allows for stereocontrol in various reactions. | |

| Chiral Pool Synthesis | Use of enantiomerically pure natural products as starting materials. | Inherits chirality from the starting material. | mdpi.com |

| Diastereoselective Cyclization | Construction of the indoline ring with control of relative stereochemistry. | Can create multiple stereocenters in a single step. | acs.orgacs.orgrsc.org |

Multi-Component Reactions (MCRs) Towards this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. rug.nl MCRs are valuable for creating libraries of structurally diverse compounds and are particularly useful for synthesizing functionalized heterocyclic systems. arkat-usa.org

While direct MCRs to form this compound are not extensively documented, MCRs are widely used to synthesize various indole derivatives. researchgate.netbohrium.com These reactions often involve the indole nucleus as one of the components. For example, the Ugi four-component reaction has been exploited for the synthesis of C-2 functionalized indole amides. rug.nl Another example is a three-component condensation of indoles, aromatic aldehydes, and malononitrile (B47326) to produce pyrano[3,2-b]indole derivatives. rsc.org

The development of MCRs that directly lead to substituted indolines like this compound would be a significant advancement, offering a rapid and efficient route to this class of compounds.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound, a substituted indoline, involves intricate chemical transformations where the optimization of reaction conditions is paramount for achieving high yields and purity. Strategies for enhancement focus on meticulous selection of catalysts, ligands, solvents, and temperature, alongside a thorough understanding of the reaction's kinetic and mechanistic landscape.

The choice of catalyst is a critical factor in the synthesis of indole and indoline derivatives. For synthetic pathways involving cyclization or hydrogenation, transition metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are frequently employed. The synthesis of the target compound's precursor, 5-chloro-3-methyl-1H-indole, can be achieved through reactions like the Fischer indole synthesis, which is catalyzed by Brønsted or Lewis acids. wikipedia.orgtestbook.com For the subsequent reduction of the indole to the indoline, heterogeneous catalysts are often optimal.

In a related study on the hydrogenation of substituted indoles to indolines, various catalysts were screened for efficacy and selectivity. For instance, while a Pt/C catalyst was effective for many substrates, the hydrogenation of 5-chloroindole presented challenges, leading to a mixture of the desired product, the dechlorinated derivative, and over-reduced octahydroindole. nih.gov A less active Pt/Al2O3 catalyst, however, demonstrated higher selectivity, affording the desired 5-chloroindoline (B1581159) in a 72% yield. nih.gov This highlights the necessity of catalyst screening to balance reactivity with selectivity, especially when dealing with halogenated substrates susceptible to dehalogenation.

Palladium-based catalysts are also central to modern synthetic methods like the Buchwald-Hartwig amination or related cross-coupling reactions that can form the indole nucleus. The design and selection of appropriate ligands, typically phosphines, are crucial for modulating the catalyst's activity and stability. The ligand's steric and electronic properties can significantly influence the reaction's outcome, affecting yield and selectivity.

| Catalyst | Ligand | Key Observations | Yield of 5-chloroindoline (%) |

|---|---|---|---|

| Pt/C | N/A | High activity but poor selectivity; significant dehalogenation and over-reduction observed. nih.gov | 46 |

| Pt/Al₂O₃ | N/A | Lower activity but improved selectivity, minimizing byproduct formation. nih.gov | 72 |

| Pd(OCOCF₃)₂ | (Not Specified) | Effective for homogeneous hydrogenation of some indoles, but polymerization can be an issue. nih.gov | Variable |

| Ru-NHC Complex | N-Heterocyclic Carbene | Demonstrated for asymmetric hydrogenation of protected indoles; requires optimization for specific substrates. acs.org | Not Reported |

Solvent selection and temperature control are fundamental to optimizing the synthesis of this compound. The solvent not only dissolves reactants but also influences reaction rates and pathways by stabilizing transition states and intermediates. For the Fischer indole synthesis of the precursor, acid catalysts like polyphosphoric acid or p-toluenesulfonic acid are often used, and the reaction may be conducted in a suitable high-boiling solvent or with the acid itself acting as the solvent. wikipedia.orgbyjus.com

In the hydrogenation of the indole precursor to the final indoline, the choice of solvent can impact catalyst activity and product selectivity. Research on indole hydrogenation has shown that water can be used as an environmentally benign solvent when paired with an appropriate catalyst and an acid activator like p-toluenesulfonic acid. nih.gov

Temperature is a critical parameter that must be carefully controlled. In the Fischer indole synthesis, elevated temperatures are typically required to drive the cyclization reaction. organic-chemistry.org However, excessively high temperatures can lead to degradation and the formation of undesired byproducts. Conversely, during catalytic hydrogenation, temperature control is essential to prevent over-reduction or dehalogenation. For the hydrogenation of 5-chloroindole, precise temperature and hydrogen pressure management are necessary to achieve the desired indoline selectively. nih.gov

| Synthetic Step | Solvent | Temperature | Effect on Reaction |

|---|---|---|---|

| Fischer Indole Synthesis | Acetic Acid, Polyphosphoric Acid | Elevated (e.g., Reflux) | Drives the necessary wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization. organic-chemistry.orgnih.gov |

| Catalytic Hydrogenation | Ethanol, Water, Hexane | Room Temp. to 100°C | Lower temperatures favor selective reduction of the C2=C3 bond; higher temperatures can increase rates but risk over-reduction or dehalogenation. nih.govacs.org |

| Alkylation of Indole | 1,2-Dichloroethane, Toluene | 85°C - 110°C | Higher temperatures may be required for less reactive substrates or alkylating agents. nih.gov |

A deep understanding of the reaction mechanism is crucial for rational optimization. The Fischer indole synthesis, a potential route to the precursor, proceeds through a well-studied mechanism involving the formation of a phenylhydrazone, followed by tautomerization to an enehydrazine, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.orgbyjus.comnih.gov The rate-determining step is often considered the carbon-carbon bond formation via the sigmatropic rearrangement. nih.gov Kinetic studies can elucidate the energy barriers of each step, allowing for targeted optimization, for example, by selecting an acid catalyst that most effectively facilitates the key rearrangement.

For the conversion of the indole to the indoline via hydrogenation, the mechanism involves the adsorption of the indole onto the catalyst surface. In acidic media, the indole is protonated at the C3 position, disrupting the aromaticity and forming a reactive iminium ion intermediate. nih.gov This intermediate is then more readily reduced by the catalyst. Kinetic analysis helps in determining the optimal acid concentration, hydrogen pressure, and catalyst loading to maximize the rate of formation of the desired product while minimizing side reactions.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). One approach is the use of greener, more benign solvents. Water is an ideal green solvent, and its use has been demonstrated in the catalytic hydrogenation of indoles to indolines, offering a sustainable alternative to traditional organic solvents. nih.gov

Ionic liquids (ILs) have emerged as another class of green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. orientjchem.orgrsc.org They can act as both the solvent and catalyst in many reactions, including the Fischer indole synthesis and multicomponent reactions to form substituted indoles. orientjchem.orgresearchgate.net The use of a recyclable ionic liquid, such as 2-hydroxyethyl-N,N-dimethyl-N-(2-phenoxyethyl)ammonium bromide (HEMImBr), with a minimal amount of acid catalyst has been shown to be an efficient and eco-friendly system for related syntheses. orientjchem.org The non-volatile nature of ILs simplifies product isolation and allows for the recovery and reuse of the solvent/catalyst system. orientjchem.orgrsc.org

Solvent-free reactions represent an even greener alternative. Mechanochemistry, using techniques like ball milling, can promote reactions in the solid state, completely eliminating the need for a solvent. This approach has been successfully applied to the synthesis of other indole derivatives.

Evaluating the sustainability of a synthetic route can be quantified using green chemistry metrics like Atom Economy (AE) and the Environmental Factor (E-Factor).

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The formula is:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.orgprimescholars.com

Addition and rearrangement reactions are inherently atom-economical (100% AE), while substitution and elimination reactions generate byproducts, lowering their AE. rsc.org

E-Factor is a complementary metric that measures the total waste produced in a process. It is calculated as:

E-Factor = Total Mass of Waste / Mass of Product

An ideal E-Factor is 0. The pharmaceutical industry traditionally has very high E-Factors (25 to >100), indicating significant waste generation.

To illustrate, consider a hypothetical two-step synthesis for this compound:

Step 1: Fischer Indole Synthesis of 5-chloro-3-methyl-1H-indole from 4-chlorophenylhydrazine (B93024) and methyl ethyl ketone (MEK).

C₇H₇ClN₂ + C₄H₈O → C₉H₈ClN + NH₃ + H₂O

Step 2: Catalytic Hydrogenation of the resulting indole to the indoline.

C₉H₈ClN + H₂ → C₉H₁₀ClN

The hydrogenation step is an addition reaction and thus has an Atom Economy of 100% . The Fischer indole synthesis step, however, produces ammonia (NH₃) and water (H₂O) as byproducts, reducing its atom economy.

Calculation for Step 1:

MW of 5-chloro-3-methyl-1H-indole (C₉H₈ClN) ≈ 165.62 g/mol

MW of 4-chlorophenylhydrazine (C₇H₇ClN₂) ≈ 142.59 g/mol

MW of Methyl ethyl ketone (C₄H₈O) ≈ 72.11 g/mol

% AE = [165.62 / (142.59 + 72.11)] x 100 ≈ 77.1%

This analysis reveals that even with a 100% chemical yield, nearly 23% of the reactant mass is lost as byproducts in the first step. Optimizing synthetic routes to favor reactions with higher atom economy, such as addition or rearrangement reactions, is a central goal of green chemistry.

Heterogeneous Catalysis and Recyclable Catalytic Systems

The development of synthetic methodologies for indoline scaffolds, such as this compound, has increasingly focused on the principles of green chemistry. Heterogeneous catalysis and the use of recyclable catalytic systems are central to this effort, offering significant advantages including simplified product purification, reduced chemical waste, and the potential for continuous flow processes. These systems are pivotal in key transformations, such as the reduction of the corresponding indole precursor or the cyclization reactions to form the core heterocyclic structure. While specific literature on the heterogeneous catalytic synthesis of this compound is limited, analogous transformations on substituted indoles and related precursors provide a clear framework for applicable methodologies.

The most direct route to this compound involves the selective hydrogenation of its indole precursor, 5-chloro-3-methyl-1H-indole. Heterogeneous catalysts are well-suited for this transformation, although challenges such as over-reduction of the aromatic ring or catalyst poisoning by the nitrogen heterocycle can arise. sci-hub.se

Platinum on carbon (Pt/C) is a widely employed and effective heterogeneous catalyst for the hydrogenation of indoles to indolines. nih.gov The process typically involves reacting the indole substrate with hydrogen gas in the presence of the Pt/C catalyst. To circumvent the challenges associated with the high resonance stability of the indole nucleus and the need for harsh reaction conditions, acid co-catalysts can be employed. sci-hub.senih.gov The use of an acid, such as p-toluenesulfonic acid, in an aqueous medium facilitates the protonation of the indole at the C-3 position. This disrupts the aromaticity, forming a reactive iminium ion that is more susceptible to hydrogenation under milder conditions. nih.gov This approach not only enhances reactivity but also aligns with green chemistry principles by using water as a solvent. nih.gov

Table 1: Heterogeneous Catalytic Hydrogenation of Substituted Indoles

| Indole Substrate | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole | 10% Pt/C, p-TsOH | Water | 50 bar H₂, 100°C, 24h | Indoline | 95% | nih.gov |

| 5-Methoxyindole | 10% Pt/C, p-TsOH | Water | 50 bar H₂, 100°C, 24h | 5-Methoxyindoline | 96% | nih.gov |

| 7-Methylindole | 10% Pt/C, p-TsOH | Water | 50 bar H₂, 100°C, 24h | 7-Methylindoline | 94% | nih.gov |

Another critical area is the synthesis of the indole precursor itself, which can be achieved through heterogeneous catalysis. Reductive cyclization of ortho-substituted nitroarenes, such as a suitably substituted 2-nitrostyrene, is a powerful method for constructing the indole ring. researchgate.net The classical Cadogan-Sundberg reaction often employed triethylphosphite, but modern variants use palladium catalysts with carbon monoxide (CO) as the reductant. mdpi.com To enhance safety and operational simplicity, formate esters (e.g., phenyl formate) can be used as effective CO surrogates. This approach avoids the need for handling pressurized, toxic CO gas. The reaction can be catalyzed by a Pd/phenanthroline complex, which facilitates the reductive cyclization to the indole. This method is noted for its tolerance of various functional groups and can be performed with low catalyst loadings (as low as 0.2 mol-%), enhancing its efficiency and cost-effectiveness. researchgate.net

The reusability of catalysts is a cornerstone of sustainable chemical manufacturing. Many heterogeneous catalysts developed for indole and indoline synthesis demonstrate excellent recyclability.

Solid Acid Catalysts : Materials like phosphated zirconia (P-Zr) and silica-supported polyphosphoric acid (PPA/SiO2) have been utilized in reactions involving indoles, such as the synthesis of bis(indolyl)methanes. tandfonline.comresearchgate.net These catalysts are easily recovered by simple filtration and can be reused for multiple reaction cycles with minimal loss of activity. researchgate.nettandfonline.com

Magnetically Separable Catalysts : An innovative approach involves the use of catalysts supported on magnetic nanoparticles. For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been reported as a highly efficient and magnetically recyclable catalyst for the alkylation of indoles. researchgate.net After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet and has been shown to be reusable for at least five cycles without a significant drop in catalytic performance. researchgate.net

Coordination Polymers : Nickel-containing coordination polymers have also been developed as stable and recyclable catalysts for transformations involving indole derivatives, such as the synthesis of oxindoles. These catalysts can be recovered and reused multiple times, demonstrating their robustness. mdpi.comresearchgate.net

Table 2: Examples of Recyclable Catalytic Systems in Indole Chemistry

| Catalyst | Reaction Type | Substrates | Recyclability | Efficiency After Final Cycle | Reference |

|---|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O / P-Zr | Cyclo[b]indole synthesis | Indoles, Ketones | Reusable | Not specified | tandfonline.comtandfonline.com |

| CuFe₂O₄ Nanoparticles | Alkylation of indoles | Indole, Benzyl alcohol | At least 5 cycles | >90% yield | researchgate.net |

| Ni-CIA Polymer | Alkylation of oxindoles | 2-Oxindole, Benzyl alcohol | At least 5 cycles | 91% yield | mdpi.comresearchgate.net |

| PPA/SiO₂ | Bis(indolyl)methane synthesis | Indole, Aldehydes | Reusable | Not specified | researchgate.net |

Chemical Reactivity, Derivatization, and Transformation of 5 Chloro 3 Methyl 2,3 Dihydro 1h Indole

Reactivity of the Dihydroindole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position is a secondary amine and represents a primary site of reactivity in the molecule. Its lone pair of electrons makes it nucleophilic and basic, readily participating in reactions that form new nitrogen-carbon or nitrogen-heteroatom bonds.

The N-H proton of the dihydroindole ring can be removed by a base, generating a highly nucleophilic indolide anion. This anion can then react with various electrophiles.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. A common method is the reaction with alkyl halides in the presence of a base. More advanced catalytic methods have also been developed. For instance, iron-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions allow for the N-alkylation of indolines using alcohols as the alkylating agents, which is an environmentally benign approach. nih.gov In a typical reaction, a 3-methylindoline (B1585221) can be reacted with an alcohol in the presence of an iron complex catalyst to yield the corresponding N-alkylated product. nih.gov

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide. This transformation is often used to protect the nitrogen during subsequent reactions or to synthesize biologically active molecules. nih.gov N-acylation can be achieved using highly reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base. orientjchem.org Alternatively, direct coupling of carboxylic acids to the indole (B1671886) nitrogen can be accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.deresearchgate.net Studies on related 5-substituted indoles have shown that the presence of an electron-withdrawing group, such as the chloro group at C-5, facilitates high yields in these coupling reactions. thieme-connect.de

N-alkylation and N-acylation are primary pathways to a wide array of N-substituted derivatives. The choice of alkylating or acylating agent allows for the introduction of diverse functional groups, each modifying the chemical and physical properties of the parent molecule.

Below is a table summarizing representative N-substitution reactions applicable to the 5-chloro-3-methyl-2,3-dihydro-1H-indole scaffold based on established methods for indolines and related structures.

| Reaction Type | Reagents | Product Type | Reference Method |

|---|---|---|---|

| N-Benzylation | Benzyl alcohol, Iron catalyst | N-Benzyl-5-chloro-3-methylindoline | Based on iron-catalyzed N-alkylation of indolines. nih.gov |

| N-Acetylation | Acetic anhydride, Base (e.g., Pyridine) or Catalyst-free | N-Acetyl-5-chloro-3-methylindoline | General methods for N-acylation of amines. orientjchem.org |

| N-Benzoylation | Benzoic acid, DCC, DMAP | N-Benzoyl-5-chloro-3-methylindoline | Direct coupling method shown to be effective for 5-substituted indoles. thieme-connect.de |

Transformations Involving the C-2 and C-3 Positions

The dihydro-pyrrole ring of the indoline (B122111) system is saturated, meaning the C-2 and C-3 positions are sp³-hybridized carbons. Their reactivity is fundamentally different from the electron-rich C-2 and C-3 positions of an aromatic indole ring.

The most significant transformation involving the C-2 and C-3 positions is the oxidation of the dihydroindole ring to form the corresponding aromatic indole. This dehydrogenation reaction restores the aromaticity of the five-membered ring and is a key step in many synthetic sequences. N-substituted indolines can be selectively oxidized to N-substituted indoles using catalytic systems such as iron(III) bromide (FeBr₃) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This process is often performed following an N-alkylation step in a one-pot procedure. nih.gov In solution, 2,3-dihydroindoles can also be susceptible to gradual air oxidation, leading to aromatization. nih.gov

Once oxidized to the 5-chloro-3-methyl-1H-indole, the molecule can undergo further oxidation. For example, 3-substituted indoles can be oxidized to the corresponding 2-oxindoles (indolin-2-ones) using various reagents, including systems based on oxone and halide catalysts or electrochemical methods. nih.govrsc.orgresearchgate.net

| Transformation | Typical Reagents | Product | Significance |

|---|---|---|---|

| Dehydrogenation (Aromatization) | FeBr₃/TEMPO/TBHP | 5-Chloro-3-methyl-1H-indole | Forms the corresponding aromatic indole, a versatile synthetic precursor. nih.gov |

| Oxidation to Oxindole | Oxone/KBr or Electrochemical Oxidation | 5-Chloro-3-methylindolin-2-one | Creates a key structural motif found in many biologically active compounds. nih.govrsc.org |

Direct substitution on the saturated C-2 and C-3 carbons of the this compound is not a common reaction pathway, as these positions lack the inherent reactivity of their counterparts in the aromatic indole system. Transformations at these positions typically require prior functionalization or proceed through radical mechanisms, which are less common. The primary route to functionalizing these positions involves the initial oxidation of the dihydroindole to the indole, as described above. Once the 5-chloro-3-methyl-1H-indole is formed, the C-2 position becomes susceptible to various reactions, including C-H functionalization, particularly since the more reactive C-3 position is blocked by the methyl group. chim.it

Reactivity of the Aryl Moiety (C-4, C-6, C-7 Positions)

The benzene (B151609) portion of the dihydroindole ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the amino group at N-1 and the chloro group at C-5.

Amino Group (N-1): The nitrogen atom of the dihydroindole is analogous to an N-alkylaniline. It is a powerful activating group and is ortho, para-directing. It strongly activates the positions ortho (C-7) and para (C-5) to itself.

Chloro Group (C-5): The chlorine atom is a deactivating group due to its inductive effect but is also ortho, para-directing because of resonance. It directs incoming electrophiles to positions C-4 and C-6.

When considering the combined influence, the potent activating effect of the amino group dominates. The para position (C-5) is already substituted with chlorine. Therefore, the most nucleophilic and sterically accessible position for an incoming electrophile is the C-7 position, which is ortho to the strongly activating nitrogen. While the C-6 position is ortho to the chlorine, it is meta to the activating nitrogen, making it less favored. Thus, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur preferentially at the C-7 position. This is consistent with known reactions, such as the nitration of the parent indoline molecule, which demonstrates the susceptibility of the aryl ring to electrophilic attack. researchgate.net

Further Electrophilic Aromatic Substitution Reactions

No specific studies detailing electrophilic aromatic substitution reactions on this compound were found. For indoline scaffolds in general, the benzene ring is the site of electrophilic attack. The secondary amine is a potent activating, ortho-, para-directing group, while the chlorine at C-5 is a deactivating, ortho-, para-director. This would suggest that substitution is most likely to occur at the C-7 or C-4 positions, but experimental data for this specific substrate is not available.

Transition-Metal Catalyzed Cross-Coupling Reactions

There is no specific information available on transition-metal-catalyzed cross-coupling reactions involving this compound. In theory, the aryl chloride at the C-5 position could serve as a handle for reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination, which are common for aryl halides. However, no published examples for this particular molecule could be identified.

Regioselective and Stereoselective Functionalization

Literature detailing the regioselective or stereoselective functionalization of this compound is not available. The presence of a chiral center at the C-3 position makes stereoselective reactions a relevant consideration for this molecule, but no specific methodologies or outcomes have been reported.

This compound as a Precursor in Complex Molecule Synthesis

While the indoline core is a crucial component of many natural products and complex molecules, no specific instances of this compound being used as a precursor or intermediate in such syntheses were found in the available literature. rsc.orgrsc.org

No research could be located that utilizes this compound as a specific scaffold for the synthesis of natural product mimics.

While related compounds like 5-chloroisatin (B99725) are used extensively as starting materials for a variety of heterocyclic systems, there are no specific documented examples of this compound serving as an intermediate for the synthesis of other diverse heterocyclic frameworks.

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Methyl 2,3 Dihydro 1h Indole

Reaction Mechanism Elucidation through Computational Modeling

Further research and publication in the field of computational chemistry would be required to provide the specific data needed to populate these areas of study for 5-Chloro-3-methyl-2,3-dihydro-1H-indole.

Transition State Characterization and Activation Energy Calculations

Understanding the chemical reactivity of this compound involves mapping the potential energy surface of its reactions. A critical aspect of this is the characterization of transition states (TS) and the calculation of the energy barriers, or activation energies (Ea), that govern reaction rates.

Theoretical chemists employ quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, to model these processes. For instance, in a hypothetical reaction involving the N-H bond, computational methods can locate the geometry of the transition state between the reactants and products. copernicus.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. copernicus.org

Table 1: Illustrative Data from a Hypothetical Reaction Coordinate Calculation This table represents the type of data generated in such a study and is for illustrative purposes only.

| Species | Method | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | M06-2X/6-31+G(d,p) | 0.0 | N-H bond length: 1.01 Å |

| Transition State (TS) | M06-2X/6-31+G(d,p) | +12.5 (Activation Energy) | N-H bond (breaking): 1.25 Å |

| Products | M06-2X/6-31+G(d,p) | -5.2 | N radical center |

Solvent Effects on Reactivity and Stability using Implicit Solvation Models

Chemical reactions are typically carried out in a solvent, which can significantly influence molecular stability and reactivity. Implicit solvation models are a computationally efficient way to account for these bulk solvent effects. In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. nih.govfrancis-press.com

Commonly used implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). acs.orgrsc.org These models are invaluable for studying how the polarity of the solvent affects the thermodynamics and kinetics of reactions involving this compound. For example, a polar solvent would be expected to stabilize charged intermediates or transition states more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. francis-press.com

Studies on indole (B1671886) and its derivatives have demonstrated that implicit models can predict changes in photophysical properties, such as absorption spectra, in different solvents. nih.gov However, it has also been noted that for systems with strong, specific solute-solvent interactions like hydrogen bonding, implicit models alone may be insufficient, and a hybrid approach including some explicit solvent molecules might be necessary for higher accuracy. rsc.org

Table 2: Hypothetical Solvation Free Energy (ΔGsolv) in Various Solvents This table illustrates the typical output from implicit solvation calculations for a substituted indoline (B122111).

| Solvent | Dielectric Constant (ε) | Model | Calculated ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | SMD | -2.8 |

| Dichloromethane | 8.93 | SMD | -5.1 |

| Acetonitrile | 35.69 | SMD | -6.5 |

| Water | 78.36 | SMD | -7.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Mechanistic Insights (Purely Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov This approach is fundamental in drug discovery and environmental toxicology for predicting the activity of new molecules. researchgate.net

For a molecule like this compound, a QSAR study would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Once a dataset of related molecules with known activities is assembled and their descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.govjmaterenvironsci.com The resulting QSAR equation can provide theoretical insights into the mechanism of action by highlighting which structural features (represented by the descriptors) are most important for the activity. For example, a model might reveal that higher lipophilicity (represented by a descriptor like LogP) and the presence of a hydrogen bond donor are positively correlated with the desired biological effect.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, an MD simulation could provide insights into:

Conformational Landscape: The five-membered dihydroindole ring is not planar and can adopt various puckered conformations. MD simulations can explore the energy landscape of these conformers and determine their relative populations.

Intermolecular Interactions: In a solvent or near a biological target, MD can model the formation and dynamics of non-covalent interactions, such as hydrogen bonds (involving the N-H group), halogen bonds (involving the chlorine atom), and π-π stacking or C-H•••π interactions involving the aromatic ring. researchgate.net Crystal structure studies of related chloro-indoline compounds have confirmed the importance of such interactions in the solid state, which MD can simulate in a dynamic solution environment. researchgate.netnih.gov

These simulations are crucial for understanding how the molecule would bind to a receptor, permeate a membrane, or self-assemble, providing a dynamic picture that complements the static information from other computational methods.

Mechanistic Biological and Pharmacological Relevance of the 5 Chloro 3 Methyl 2,3 Dihydro 1h Indole Scaffold

Molecular Target Identification and Ligand-Target Binding Mode Analysis (In Silico Docking, Biochemical Assays)

While direct molecular target identification for 5-chloro-3-methyl-2,3-dihydro-1H-indole is not extensively documented, in silico docking and biochemical assays of its derivatives have identified several key protein targets. Notably, the 5-chloro-indole moiety is a critical component in the design of inhibitors for the Epidermal Growth Factor Receptor (EGFR).

In silico docking studies on a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed their potential to bind to the ATP-binding site of both wild-type EGFR (EGFRWT) and its T790M mutant. The docking scores for the most active compounds, 5f and 5g , were -9.88 and -9.47 kcal/mol, respectively, which were comparable to the co-crystallized ligand. Binding mode analysis indicated that the 5-chloro-indolyl moiety inserts deep into a hydrophobic pocket of the receptor. Key interactions observed include a hydrogen bond from the indolyl NH to the amino acid residue Asp831 and π-H interactions with Cys773 and Gly772.

Similarly, molecular docking of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids also predicted binding interactions with the EGFR target protein. Another study identified fructose (B13574) bisphosphate aldolase (B8822740) in Plasmodium falciparum as a potential target for 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione , with molecular docking studies used to determine the binding affinity of the protein-ligand complex.

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 5f | EGFRWT | -9.88 | Asp831, Cys773, Gly772, Asp776 |

| Compound 5g | EGFRWT | -9.47 | Asp831, Cys773, Gly772 |

| Compound 5d | EGFRWT | Not Specified | Glu738, Met769 |

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective (Correlation of Structural Modifications with Molecular/Cellular Effects)

Structure-activity relationship (SAR) studies on various series of 5-chloro-indole derivatives have provided valuable insights into the structural requirements for their biological activities. These studies highlight how modifications to the core scaffold influence interactions with molecular targets and subsequent cellular effects.

Furthermore, in a series of indole-based arylsulfonylhydrazides evaluated for anticancer activity, the substitution on the phenylsulfonyl group played a significant role. The presence of a p-chloro substituent (5f ) resulted in the most potent inhibition of both MCF-7 and MDA-MB-468 breast cancer cell lines. This highlights the importance of the electronic and steric properties of substituents on the peripheral parts of the molecule in modulating the biological response.

Biochemical Pathways and Cellular Perturbations Induced by the Compound (In Vitro Studies)

Derivatives containing the 5-chloro-indole scaffold have been shown to perturb several key biochemical pathways and induce cellular effects, primarily in the context of cancer cell lines. These effects are often a direct consequence of the inhibition of their identified molecular targets.

For instance, the potent EGFR inhibitors 5f and 5g , which are 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, were found to induce apoptosis in human pancreatic cancer cells (Panc-1). In vitro assays demonstrated that these compounds significantly increased the levels of caspase-8 and the pro-apoptotic protein Bax, while the effect on the anti-apoptotic protein Bcl-2 was also noted. This indicates that these compounds can trigger the extrinsic pathway of apoptosis.

The inhibition of the EGFR signaling pathway is a primary mechanism by which these compounds exert their anti-proliferative effects. EGFR is a transmembrane receptor that, upon activation, triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. By blocking the tyrosine kinase activity of EGFR, these 5-chloro-indole derivatives can effectively halt these processes, leading to cell cycle arrest and apoptosis.

Interaction with Key Biomolecules (e.g., Enzymes, Receptors, Nucleic Acids)

The 5-chloro-indole scaffold is a versatile structural motif that facilitates interactions with a variety of key biomolecules, including enzymes and receptors. As previously discussed, a significant body of research has focused on its role in the design of enzyme inhibitors, particularly for protein kinases like EGFR.

The interaction with EGFR is a prime example of the scaffold's ability to engage with the ATP-binding pocket of an enzyme. The 5-chloro-indolyl moiety typically occupies a hydrophobic region of the active site, while other parts of the molecule form hydrogen bonds and other interactions with key amino acid residues, leading to potent inhibition.

Beyond enzymes, there is evidence to suggest that certain indole (B1671886) derivatives can interact with DNA. While not directly documented for this compound, studies on related compounds, such as 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles, have shown that the indole nucleus can serve as a DNA minor groove binding subunit.

Elucidation of Molecular Mechanisms in Modulating Biological Systems

The molecular mechanisms by which 5-chloro-indole derivatives modulate biological systems are intrinsically linked to their interactions with specific biomolecules. The most well-elucidated mechanism is the inhibition of the EGFR signaling pathway in cancer.

By binding to the kinase domain of EGFR, these compounds prevent the autophosphorylation of the receptor, which is a critical step in its activation. This, in turn, blocks the downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival. The ultimate outcome of this inhibition is the induction of apoptosis and a reduction in tumor growth.

In the context of HIV-1 fusion inhibitors, the molecular mechanism involves the disruption of the six-helix bundle formation in the gp41 transmembrane glycoprotein. The indole-based compounds bind to a hydrophobic pocket on the N-heptad repeat region of gp41, preventing its association with the C-heptad repeat. This steric hindrance effectively blocks the fusion of the viral and cellular membranes, thus inhibiting viral entry into the host cell.

Development of Mechanistic Probes for Biological Systems

While the primary focus of research on 5-chloro-indole derivatives has been on their therapeutic potential, their well-defined interactions with specific molecular targets suggest their potential utility as mechanistic probes. A mechanistic probe is a small molecule that can be used to study a particular biological process or pathway by selectively perturbing a single component.

Given the high potency and selectivity of some 5-chloro-indole derivatives for EGFR, they could be employed as chemical tools to investigate the intricacies of EGFR signaling in various cellular contexts. For example, they could be used to dissect the specific roles of EGFR in different cancer types or to identify novel downstream effectors of the pathway.

Furthermore, the development of fluorescently labeled or biotinylated versions of these compounds could enable their use in biochemical and cell imaging studies to visualize the localization and dynamics of their target proteins within the cell. However, it should be noted that the use of this compound itself as a mechanistic probe has not been reported.

Potential Non Pharmacological Applications of 5 Chloro 3 Methyl 2,3 Dihydro 1h Indole and Its Derivatives

Applications in Advanced Materials Science

The unique chemical structure of chloro-indole derivatives makes them valuable precursors and components in the synthesis of specialized polymers and functional materials. Their ability to undergo polymerization and their inherent electronic properties are key to their utility in this domain.

Chloro-indole derivatives serve as important monomers for creating functional polymers with applications ranging from conductive materials to protective coatings. 5-Chloroindole (B142107), for instance, can undergo electropolymerization to create redox-active films. chemicalbook.com These films consist of cyclic trimers and polymer chains of these linked trimers.

A notable example is Poly(6-Chloroindole) (P6CIn), a derivative of polyindole (PIN), which is recognized as a conductive polymer with good thermal stability and excellent blue photoluminescence properties. guidechem.com The presence of the chlorine substituent imparts unique characteristics to the polymer. guidechem.com P6CIn has been synthesized via chemical oxidation polymerization, yielding a liquid-like polymer that is highly processable and soluble in various solvents. guidechem.com This material exhibits stable conductivity and fast, stable redox activity, making it suitable for electrochromic devices, sensors, and anti-corrosion coatings. guidechem.com

Furthermore, chloro-indole derivatives have been incorporated into polymer films to create materials with self-sterilizing properties. For example, 6-Chloroindole (B17816) has been used as a bactericidal agent in plasticized polymer films to prevent marine biofouling on sensor surfaces. guidechem.com The film, doped with 6-Cl-indole, demonstrated significantly improved antibacterial activity and effectively prevented the formation of biofilms when tested in artificial seawater over an extended period. guidechem.com

Table 1: Properties and Applications of Chloro-Indole Based Polymers

| Polymer/Material | Monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(5-Chloroindole) Film | 5-Chloroindole | Redox-active | Electronic components, Sensors |

| Poly(6-Chloroindole) (P6CIn) | 6-Chloroindole | Conductive, Thermally stable, Blue photoluminescence, Processable | Electrochromic devices, Supercapacitors, Batteries, Anti-corrosion coatings, Electrocatalysis, Sensors |

The field of organic optoelectronics relies on stable and tunable polycyclic aromatic compounds, and indole (B1671886) derivatives are emerging as a promising class of materials. chemrxiv.org Poly(6-Chloroindole), for example, possesses excellent blue photoluminescence properties, which is a key characteristic for applications in electrochromic devices and other optoelectronics. guidechem.com

To overcome the instability of traditional organic electronic materials, new classes of π-expanded indoloindolizines have been designed by merging indole and indolizine (B1195054) moieties. chemrxiv.org This approach allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which in turn shifts the optoelectronic properties. chemrxiv.org These novel compounds exhibit vibrant colors and fluorescence across the visible spectrum and show enhanced stability compared to conventional materials, making them strong candidates for practical use in optoelectronic devices. chemrxiv.org The indole-like reactivity of these systems also allows for further functionalization, opening pathways for developing a wide range of stable, tunable organic materials for organic electronics. chemrxiv.org

Indole derivatives are fundamental structures in a variety of dyes and fragrances. rsc.org Chloro-indoles, in particular, serve as crucial intermediates in the synthesis of important fluorescent dyes. 5-Chloroindole has been used in the synthesis of various dyestuffs, often employing biocatalysts like engineered Escherichia coli.

A prominent example is the synthesis of 4',6-diamidino-2-phenylindole dihydrochloride, widely known as DAPI, a fluorescent stain that binds strongly to A-T rich regions in DNA. guidechem.com DAPI is extensively used in fluorescence microscopy for cell apoptosis detection and general nuclear staining. guidechem.com The synthesis of this vital dye can be accomplished using 6-chloroindole as a starting material. guidechem.com

Table 2: Example of a Fluorescent Dye Derived from Chloro-Indole

| Dye Name | Precursor | Chemical Name | Primary Application |

|---|

Chemical Probes and Analytical Reagents

The indole scaffold is increasingly being utilized in the design of chemosensors for detecting various ions due to its unique fluorescent characteristics, biocompatibility, and hydrogen-bonding capabilities. spectroscopyonline.commdpi.com The development of these sensors is a key area of research in supramolecular and analytical chemistry. spectroscopyonline.com

Derivatives of chloro-indole have been synthesized to act as highly selective and sensitive chemical probes. For instance, an indole-based chemosensor, (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide, was developed for the detection of fluoride (B91410) ions. spectroscopyonline.com This sensor exhibits a "turn-on" fluorescence response and a distinct color change from colorless to yellow in the presence of fluoride. spectroscopyonline.com The detection mechanism is based on the formation of hydrogen bonds between the sensor's -NH and -OH groups and the fluoride ion. spectroscopyonline.com This probe demonstrated a low detection limit of 3.2 nM, showcasing its high sensitivity. spectroscopyonline.com

Indole-based fluorescent chemosensors have also been successfully applied to the detection of metal ions, such as Zn²⁺, in aqueous media and for bio-imaging in organisms like zebrafish. mdpi.com While not all reported examples contain a chloro-substituent, the core indole structure is key to their function, and halogenation is a common strategy to modulate the electronic and sensing properties of such probes. mdpi.com

Table 3: Characteristics of an Exemplary Chloro-Indole-Based Chemosensor